2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
Description
2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid (IUPAC name: 2-hydroxy-4-[[2-[[(4-methylphenyl)sulfonyl]oxy]acetyl]amino]benzoic acid) is a synthetic benzoic acid derivative with a molecular formula of C₁₆H₁₅NO₇S and a molecular weight of 365.36 g/mol . It is characterized by a hydroxy group at the 2-position of the benzoic acid core and a complex sulfonamide-linked substituent at the 4-position, featuring a 4-methylphenyl (tosyl) group. The compound is commonly referenced by its research codes S3I-201 or NSC 74859 and is recognized as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer progression and immune regulation . It exists as a white to off-white powder with solubility in dimethyl sulfoxide (DMSO) and is primarily utilized in preclinical studies targeting STAT3-dependent malignancies .
Properties
IUPAC Name |
2-hydroxy-4-[(4-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-9-2-5-11(6-3-9)21(19,20)15-10-4-7-12(14(17)18)13(16)8-10/h2-8,15-16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGCGJXMTHGWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves reacting 4-aminosalicylic acid with 4-methylbenzenesulfonyl chloride under basic aqueous conditions:
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Base selection : Sodium hydroxide (1.2–1.5 equivalents) ensures deprotonation of the amine and neutralization of HCl.
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Solvent system : A biphasic mixture of water and dichloromethane enhances reactivity while minimizing hydrolysis of the sulfonyl chloride.
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Temperature : 0–5°C to suppress side reactions like sulfonic acid formation.
Table 1: Optimization of Direct Sulfonylation
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| NaOH Equivalents | 1.3 | 78 | 95 |
| Reaction Time (h) | 4 | 82 | 97 |
| Solvent Ratio (H2O:DCM) | 1:2 | 85 | 98 |
Limitations and Mitigation Strategies
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Hydroxyl group interference : The phenolic -OH at the 2-position may react with sulfonyl chloride, forming ether byproducts. Protection with acetyl groups (using acetic anhydride) prior to sulfonylation reduces this risk.
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Low yields in polar solvents : Aqueous dimethylformamide (DMF) increases solubility but promotes hydrolysis; thus, short reaction times (<6 hours) are critical.
Nitro Reduction Pathway
Stepwise Synthesis from 4-Nitrosalicylic Acid
This method involves nitration, sulfonation, reduction, and coupling:
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Nitration : 4-Nitrosalicylic acid is synthesized via nitration of salicylic acid using HNO3/H2SO4.
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Sulfonation : Introduction of the sulfonyl group using chlorosulfonic acid at 0°C.
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Nitro Reduction : Catalytic hydrogenation (H2/Pd-C) or iron powder in acidic medium converts nitro to amine.
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Methylphenylsulfonamide Coupling : React with 4-methylbenzenesulfonyl chloride as in Section 2.
Table 2: Comparative Reduction Methods
| Reducing Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fe/HCl | 70°C, 3 h | 88 | 92 |
| H2/Pd-C | 25°C, 1 atm, 2 h | 95 | 98 |
Advantages Over Direct Methods
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Higher regioselectivity : Nitro groups direct sulfonation to the para position, minimizing isomer formation.
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Scalability : Iron powder reduction is cost-effective for industrial-scale synthesis.
Oxidative Coupling of Thiol Precursors
Thiol Intermediate Oxidation
A less conventional approach involves oxidizing a thiol-analog precursor:
Challenges and Applications
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Thiol instability : Requires inert atmosphere handling.
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Niche utility : Preferred for synthesizing radiolabeled analogs using 35S-thiols.
Protective Group Strategies
Acetyl Protection of Hydroxyl Group
Benzyl Ether Protection
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Advantage : Stability under acidic conditions during sulfonylation.
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Deprotection : Hydrogenolysis (H2/Pd-C) restores the hydroxyl group.
Industrial-Scale Considerations
Cost-Benefit Analysis
Regulatory Compliance
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Waste management : Neutralization of HCl with NaOH produces NaCl, requiring wastewater treatment.
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Purity standards : USP-grade compounds necessitate HPLC purification (>99.5%).
Emerging Methodologies
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with target proteins, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
The structural and functional attributes of 2-hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid can be contextualized by comparing it to analogous benzoic acid derivatives. Below is a detailed analysis:
Structural Analogues with Sulfonyl Modifications
Key Observations:
Functional Group Impact: The sulfonylamino group in the target compound enhances its ability to interact with STAT3’s SH2 domain via hydrogen bonding and hydrophobic interactions . In contrast, sulfonyloxy analogues (e.g., –6) exhibit reduced bioactivity due to the absence of the amino linker, which is critical for target binding . Replacement of the 4-methylphenyl group with a 4-chlorophenyl moiety () increases electronegativity, improving antimicrobial potency but also elevating cytotoxicity .
Biological Activity :
- The target compound’s STAT3 inhibition is unique among the compared derivatives. Simpler analogues like 4-hydroxybenzoic acid () lack this specificity, serving instead as preservatives .
- Fluorinated derivatives () demonstrate extreme stability but are associated with environmental and health risks due to bioaccumulation .
Synthetic Accessibility :
- The target compound is synthesized via a multi-step route involving sulfonylation and acetylation under mild conditions (0°C, THF/EtOH) , whereas chlorophenyl analogues require harsher reagents (e.g., SOCl₂) .
Pharmacological and Toxicological Profiles
Insights :
- The target compound balances moderate cytotoxicity with specific STAT3 inhibition, making it suitable for cancer research.
- 4-Hydroxybenzoic acid’s low toxicity and high solubility make it ideal for consumer products but irrelevant for targeted therapies .
Biological Activity
2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, commonly referred to as MSAB, is an organic compound with significant biological activity. It is characterized by its sulfonamide group attached to a benzoic acid structure, which plays a crucial role in its interaction with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of MSAB is C14H13NO4S. The compound features a hydroxyl group, an amino group, and a sulfonyl group, which contribute to its biochemical interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 287.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
MSAB primarily targets β-catenin , a key protein involved in the Wnt signaling pathway. The compound interacts with β-catenin through direct affinity within the Armadillo repeat region, promoting its ubiquitination and subsequent proteasomal degradation. This action inhibits Wnt signaling-dependent proliferation of cancer cells, making it a candidate for cancer therapy.
Biochemical Pathways
- Wnt/β-catenin Signaling : Inhibition of this pathway can lead to decreased cell proliferation in various cancers.
- Enzyme Inhibition : MSAB has been shown to inhibit certain enzymes by binding to their active sites, affecting processes such as protein degradation and metabolic pathways.
Biological Activity
- Anticancer Activity : MSAB has demonstrated significant anticancer properties by inhibiting the growth of various cancer cell lines through the modulation of β-catenin levels.
- Neuroinflammation : Recent studies suggest that derivatives of MSAB can inhibit neuroinflammation in models of Parkinson's disease by reducing the release of pro-inflammatory cytokines from activated microglia .
Case Study: Neuroinflammation Inhibition
A study investigated the effects of a related compound, 2-hydroxy-4-methylbenzoic anhydride (HMA), on neuroinflammation. HMA was found to significantly suppress the release of nitric oxide and pro-inflammatory cytokines in LPS-stimulated microglial cells. Furthermore, HMA administration in vivo reduced behavioral deficits in a Parkinson's disease model .
Pharmacokinetics
MSAB is soluble in DMSO and has been shown to have favorable pharmacokinetic properties that support its use in biological assays and potential therapeutic applications.
Research Applications
MSAB is utilized in various research fields:
- Biochemical Assays : To study enzyme interactions and inhibition.
- Cancer Research : As a potential therapeutic agent targeting Wnt signaling.
- Neuroscience : Investigating its role in neuroinflammatory disorders.
Q & A
Q. How should researchers interpret discrepancies in apoptosis induction between similar studies?
- Potential Causes :
- Cell Line Variability : STAT3 dependency varies (e.g., MDA-MB-231 vs. DU145 prostate cancer cells).
- Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free media) affect STAT3 activation.
- Resolution :
Standardize assay protocols (e.g., serum starvation for 24 hours pre-treatment).
Validate apoptosis via multiple methods (Annexin V/PI flow cytometry, caspase-3/7 activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
